molecular formula C8H4F3IO2 B1591619 2-Iodo-4-(trifluoromethyl)benzoic acid CAS No. 54507-44-7

2-Iodo-4-(trifluoromethyl)benzoic acid

Cat. No. B1591619
CAS RN: 54507-44-7
M. Wt: 316.02 g/mol
InChI Key: WCLYLTXCKMZNOH-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethyl)benzoic acid, commonly referred to as ITB, is an important organic acid that is widely used in scientific research. It has a wide range of applications, from synthesis to biochemical and physiological effects. In

Scientific Research Applications

Degradation Studies and Environmental Impact

One of the significant applications of derivatives similar to 2-Iodo-4-(trifluoromethyl)benzoic acid is in understanding the degradation processes of certain compounds. For instance, a study conducted by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a synthetically produced triketone herbicide. The study employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone under various experimental conditions and identified its degradation products, including 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. This research is crucial in understanding the environmental impact and stability of such compounds (Barchańska et al., 2019).

Food and Feed Additives

Another related compound, benzoic acid, has been widely used in foods and feeds as an antibacterial and antifungal preservative. Studies have shown that it can improve growth and health by promoting gut functions such as digestion, absorption, and barrier mechanisms. However, it's essential to use appropriate levels of benzoic acid as excess administration can damage gut health, indicating the need for a balanced approach in its application (Mao et al., 2019).

Pharmacological Aspects and Drug Development

The field of pharmacology has seen the use of similar compounds in drug development. For example, a novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) has been introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA), due to its preliminary assessment results indicating COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This showcases the potential of such compounds in the development of new drugs (Tjahjono et al., 2022).

Toxicity and Environmental Safety

Additionally, understanding the toxicity and environmental safety of these compounds is paramount. A study by Zholdakova et al. (2021) focused on the substantiation of Maximum Permissible Concentrations (MPCs) for benzoic acid and sodium benzoate in water based on modern data. The study highlights the need for accurate assessment methods to ensure environmental safety and the health of the population, showcasing the broader implications of research on compounds like this compound (Zholdakova et al., 2021).

properties

IUPAC Name

2-iodo-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLYLTXCKMZNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585639
Record name 2-Iodo-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54507-44-7
Record name 2-Iodo-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54507-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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